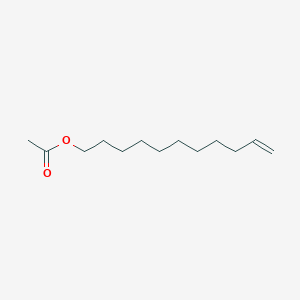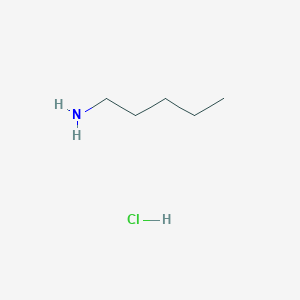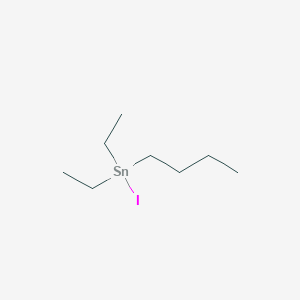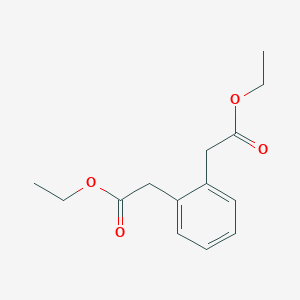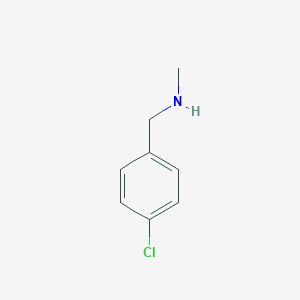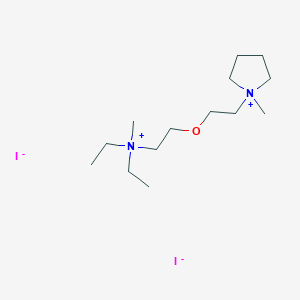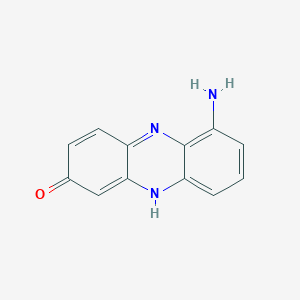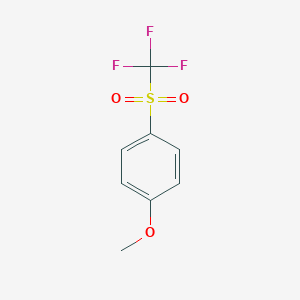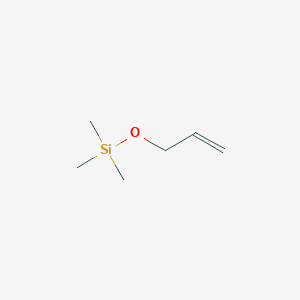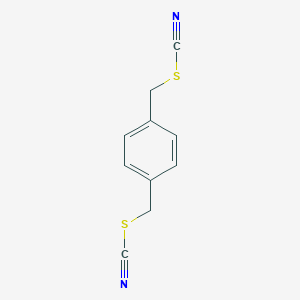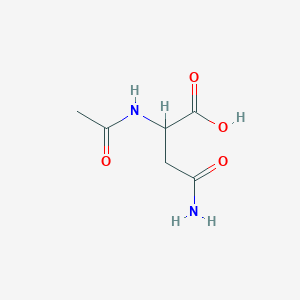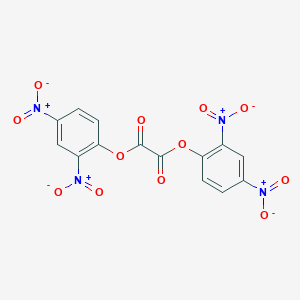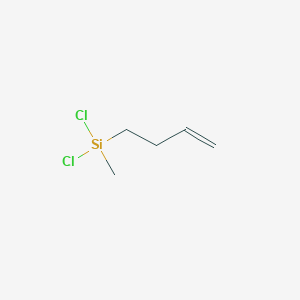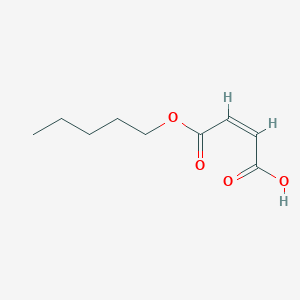
Monopentyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monopentyl maleate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a type of maleate ester that is synthesized through the reaction between maleic anhydride and pentanol.
Wissenschaftliche Forschungsanwendungen
Monopentyl maleate has various potential applications in scientific research. It can be used as a crosslinking agent for polymer synthesis, as a monomer for copolymerization, and as a plasticizer for polymers. It can also be used as a surfactant in emulsion polymerization and as a dispersant for pigments and fillers. Moreover, monopentyl maleate can be used as a starting material for the synthesis of other maleate esters, such as monobutyl maleate and monooctyl maleate.
Wirkmechanismus
Monopentyl maleate can act as a crosslinking agent for polymers due to its ability to react with functional groups, such as hydroxyl and carboxyl groups, in polymer chains. It can also act as a plasticizer for polymers by reducing the glass transition temperature and increasing the flexibility of the polymer chains. Moreover, monopentyl maleate can act as a surfactant in emulsion polymerization by reducing the interfacial tension between the polymer particles and the aqueous phase.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of monopentyl maleate. However, it is known that maleate esters can interfere with the tricarboxylic acid cycle and lead to metabolic acidosis. Therefore, caution should be taken when handling and using monopentyl maleate in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Monopentyl maleate has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical that can be synthesized in large quantities. It has a low volatility and high thermal stability, which makes it suitable for high-temperature reactions. Moreover, monopentyl maleate can be easily purified through distillation.
However, there are also some limitations to using monopentyl maleate in laboratory experiments. It can be toxic and irritating to the skin, eyes, and respiratory system, and proper safety measures should be taken when handling and using it. Moreover, monopentyl maleate can react with water and form maleic acid, which can lead to acidification of the reaction mixture and affect the yield of the desired product.
Zukünftige Richtungen
There are several future directions for research on monopentyl maleate. One direction is to investigate its potential applications in the synthesis of functional polymers, such as stimuli-responsive polymers and biodegradable polymers. Another direction is to explore its potential as a surfactant and dispersant in various applications, such as cosmetics, paints, and coatings. Moreover, further studies are needed to understand the biochemical and physiological effects of monopentyl maleate and its potential toxicity to humans and the environment.
Conclusion:
Monopentyl maleate is a chemical compound that has potential applications in various scientific research fields. It is synthesized through the reaction between maleic anhydride and pentanol and can act as a crosslinking agent, plasticizer, surfactant, and dispersant for polymers. However, caution should be taken when handling and using monopentyl maleate in laboratory experiments due to its potential toxicity. Further research is needed to explore its potential applications and understand its biochemical and physiological effects.
Synthesemethoden
Monopentyl maleate is synthesized through the reaction between maleic anhydride and pentanol. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified through distillation. The yield of monopentyl maleate can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Eigenschaften
CAS-Nummer |
15420-79-8 |
|---|---|
Produktname |
Monopentyl maleate |
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
(Z)-4-oxo-4-pentoxybut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-7-13-9(12)6-5-8(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)/b6-5- |
InChI-Schlüssel |
BOFGUJVLYGISIU-WAYWQWQTSA-N |
Isomerische SMILES |
CCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCOC(=O)C=CC(=O)O |
Kanonische SMILES |
CCCCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




